3-Methoxy-5,6,7,8-tetrahydroisoquinoline
Description
3-Methoxy-5,6,7,8-tetrahydroisoquinoline (3-MeO-THIQ) is a heterocyclic compound featuring a partially saturated isoquinoline core with a methoxy substituent at the 3-position. This structural motif is critical for its interactions with biological targets, including enzymes and receptors. The tetrahydroisoquinoline (THIQ) scaffold is prevalent in natural alkaloids and synthetic compounds with diverse pharmacological activities, such as enzyme inhibition (e.g., DHFR, CDK2), neurotropic effects, and anticancer properties .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-8-4-2-3-5-9(8)7-11-10/h6-7H,2-5H2,1H3 |
InChI Key |
HNBNKXFJXIRHDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CCCCC2=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer Activity
- 3-MeO-THIQ derivatives show moderate antiproliferative activity, while 6,7-dimethoxy-THIQ sulfamates (e.g., compound 6b ) demonstrate 10-fold higher potency (GI₅₀ = 220 nM vs. 2.1 µM in DU-145 cells) due to conformational biasing and enhanced tubulin inhibition .
- C3 methyl substitution in THIQ sulfamates improves microtubule polymerization inhibition, a mechanism absent in 3-MeO-THIQ .
Neurotropic and Neurotoxic Effects
- In contrast, 1MeTIQ and N-methyl-THIQ derivatives are metabolized to neurotoxic isoquinolinium ions, mimicking MPTP’s dopaminergic toxicity .
Metabolic and Pharmacokinetic Behavior
Table 2: Pharmacokinetic Comparison
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